

Application Notes & Protocols: Analytical Characterization of 1-(3,4-dimethoxybenzoyl)azepane

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Compound of Interest

Compound Name: 1-(3,4-dimethoxybenzoyl)azepane

Cat. No.: B5631984

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-(3,4-dimethoxybenzoyl)azepane** is a chemical compound featuring an azepane ring N-acylated with a dimethoxybenzoyl group. As with many novel chemical entities, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. Azepane-based compounds exhibit a wide range of pharmacological properties and are significant in drug discovery.^[1] This document provides detailed protocols for the analytical characterization of **1-(3,4-dimethoxybenzoyl)azepane** using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for determining the purity of non-volatile and thermally unstable compounds. A validated stability-indicating HPLC method is essential for assessing related substances and degradation products in active pharmaceutical ingredients.^[2]

Experimental Protocol

- Sample Preparation:

- Accurately weigh 10 mg of **1-(3,4-dimethoxybenzoyl)azepane**.
- Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
- Perform serial dilutions as required for calibration curves and analysis. For purity analysis, a concentration of 100-200 µg/mL is often suitable.
- Filter the final solution through a 0.45 µm syringe filter before injection.
- Instrumentation and Conditions:
 - An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.^[2]
 - The stationary phase and mobile phase conditions outlined in the table below are recommended as a starting point for method development.
- Data Analysis:
 - Identify the peak corresponding to **1-(3,4-dimethoxybenzoyl)azepane** based on its retention time.
 - Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
 - Quantify the compound by creating a calibration curve using standards of known concentrations.

Quantitative Data: HPLC Method Parameters

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[2]
Mobile Phase	A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient elution may be necessary.
Flow Rate	1.0 mL/min[2]
Injection Volume	10 - 20 µL
Column Temperature	25 - 30 °C
Detection Wavelength	230 nm, 254 nm, and 280 nm (scan for optimal wavelength)
Expected Retention Time	Dependent on exact conditions, typically 5-15 minutes.

HPLC Analysis Workflow



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Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for separating regioisomers and identifying impurities.[3] The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4]

Experimental Protocol

- Sample Preparation:

- Prepare a stock solution of **1-(3,4-dimethoxybenzoyl)azepane** in a volatile organic solvent like methanol, acetone, or ethyl acetate at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 10-100 µg/mL.
- Ensure the sample is free of non-volatile residues. Derivatization is typically not required for this compound but can be explored if volatility is low.
- Instrumentation and Conditions:
 - A GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source) is required.
 - A capillary column with a dimethylpolysiloxane stationary phase is often effective for resolving isomers of similar compounds.[3]
- Data Analysis:
 - The retention time from the gas chromatogram provides one level of identification.
 - The mass spectrum provides the molecular weight and a characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule.
 - Compare the obtained mass spectrum with library spectra or analyze the fragmentation pattern to confirm the structure. For dimethoxybenzoyl compounds, characteristic fragments include ions related to the dimethoxybenzoyl moiety.[3]

Quantitative Data: GC-MS Method Parameters

Parameter	Recommended Condition
Column	Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness) with a non-polar stationary phase (e.g., DB-5ms, HP-5ms).
Carrier Gas	Helium at a constant flow rate of 1.0 - 1.5 mL/min.
Injection Mode	Split (e.g., 20:1 ratio) or Splitless, depending on concentration.
Injector Temperature	250 - 280 $^{\circ}$ C
Oven Program	Start at 100-150 $^{\circ}$ C, hold for 1-2 min, then ramp at 10-20 $^{\circ}$ C/min to 280-300 $^{\circ}$ C, hold for 5-10 min.
MS Source	Electron Ionization (EI) at 70 eV.
MS Quadrupole Temp	150 $^{\circ}$ C
Mass Scan Range	40 - 500 m/z

GC-MS Analysis Workflow



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Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are essential for confirming the precise arrangement of atoms and the connectivity of the **1-(3,4-dimethoxybenzoyl)azepane** structure. Advanced 2D NMR techniques can further confirm assignments.[5]

Experimental Protocol

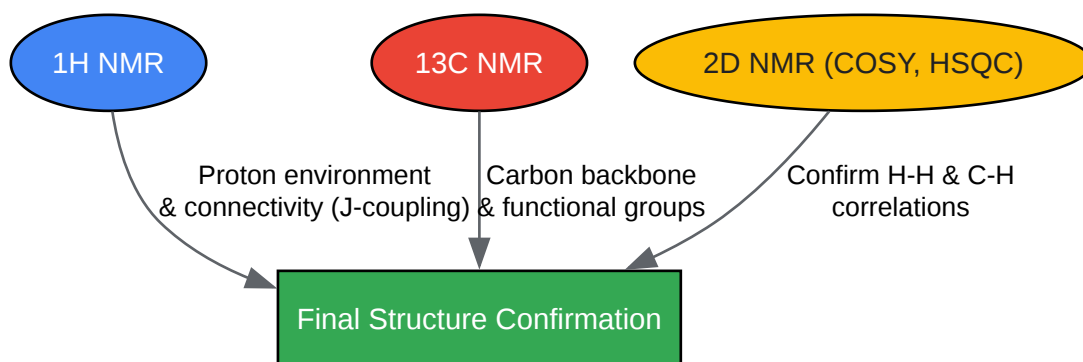
- Sample Preparation:
 - Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Ensure the sample is fully dissolved to obtain a homogeneous solution.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Acquire spectra on a 400 MHz or higher field NMR spectrometer.
 - Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra.
 - If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
- Data Analysis:
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze chemical shifts (δ) and coupling constants (J) to deduce the local environment of protons and their connectivity.
 - Assign peaks in the ^{13}C NMR spectrum to the corresponding carbon atoms in the molecule.

Expected NMR Data: ^1H and ^{13}C Chemical Shifts

Moiety	Atom Type	Expected ^1H Chemical Shift (ppm)	Expected ^{13}C Chemical Shift (ppm)
Azepane Ring	$-\text{CH}_2-$ (adjacent to N)	3.5 - 3.8	45 - 55
$-\text{CH}_2-$ (other)	1.5 - 1.9	25 - 35	
Dimethoxybenzoyl	Aromatic $-\text{CH}-$	6.8 - 7.5	110 - 130
Aromatic C-O	N/A	145 - 155	
Aromatic C-C=O	N/A	125 - 135	
$-\text{OCH}_3$	3.8 - 4.0	55 - 60	
$-\text{C}=\text{O}$	N/A	168 - 175	

Note: These are estimated ranges. Actual shifts may vary based on solvent and conformational effects.

NMR Structural Elucidation Logic



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